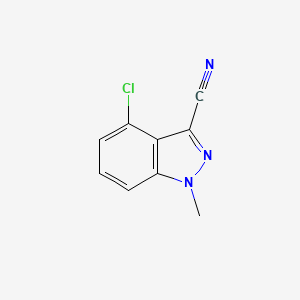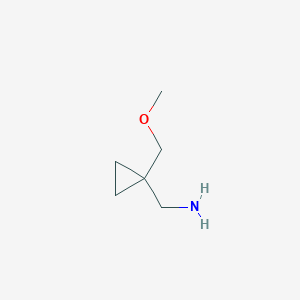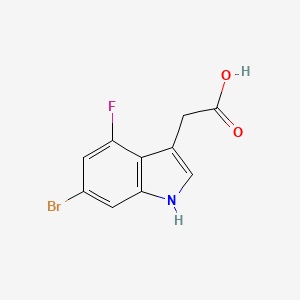
6-Bromo-4-fluoroindole-3-acetic acid
Vue d'ensemble
Description
6-Bromo-4-fluoroindole-3-acetic acid is a chemical compound with the molecular formula C10H7BrFNO2 and a molecular weight of 272.07 g/mol. It is a derivative of indole, a heterocyclic compound that is significant in both natural products and drugs . Indole derivatives are known to exhibit various biologically vital properties .
Applications De Recherche Scientifique
Optical Properties and Plant Growth Regulation
The absorption and fluorescence spectra of indole-3-acetic acid derivatives, including compounds similar to 6-Bromo-4-fluoroindole-3-acetic acid, have been studied for their potential in optical applications and plant growth regulation. These derivatives exhibit unique absorbance and fluorescence characteristics, which are influenced by their substitution patterns. The fluorescence quantum yield of some fluorinated derivatives significantly exceeds that of the parent compound, suggesting their utility in fluorescence-based applications. Additionally, the plant-growth promoting activity of these compounds is linked to their optical properties, indicating their potential in agricultural research and development (Carić et al., 2004).
Fluorescence Labeling and Biomedical Analysis
Fluorinated indole derivatives, such as those related to 6-Bromo-4-fluoroindole-3-acetic acid, have been explored for their strong fluorescence and stability in a wide pH range, making them suitable for biomedical analysis. Their robust fluorescence in aqueous media, combined with high stability against light and heat, positions them as valuable fluorescent labeling reagents for detecting various biomolecules in complex biological samples (Hirano et al., 2004).
Catalysis and Organic Synthesis
Research has demonstrated the use of catalysts in the selective protodeboronation of borylated indoles, including compounds structurally related to 6-Bromo-4-fluoroindole-3-acetic acid. This approach facilitates the synthesis of diverse borylated indole derivatives, showcasing the versatility of these compounds in organic synthesis and potential applications in pharmaceuticals and materials science (Shen et al., 2016).
Targeted Cancer Therapy
Some indole-3-acetic acid derivatives, including fluorinated compounds, have been investigated for their potential in targeted cancer therapy. These compounds, when activated by specific enzymes such as horseradish peroxidase, generate cytotoxic products that selectively kill cancer cells. The research underscores the therapeutic potential of these compounds in developing novel cancer treatments (Folkes et al., 2002).
Safety And Hazards
The safety data sheet for 6-Fluoroindole-3-acetic acid, a related compound, indicates that it can cause skin and eye irritation, and may cause respiratory irritation . It is advised to handle the compound with protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapours/spray . In case of contact with skin or eyes, or if inhaled, it is recommended to seek medical help .
Orientations Futures
Indole and its derivatives have been the subject of numerous studies due to their diverse biological and clinical applications . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These compounds have potential therapeutic applications in treating human diseases . Therefore, the study and development of indole derivatives, including 6-Bromo-4-fluoroindole-3-acetic acid, is a promising area for future research.
Propriétés
IUPAC Name |
2-(6-bromo-4-fluoro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKJSIZCLWGWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-fluoroindole-3-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)
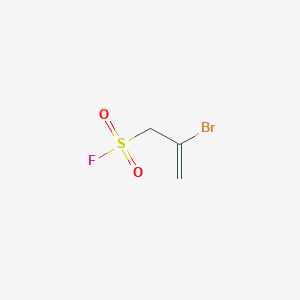
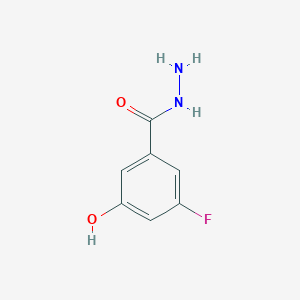
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)
![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)
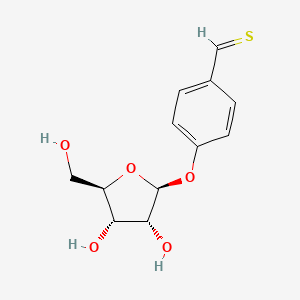
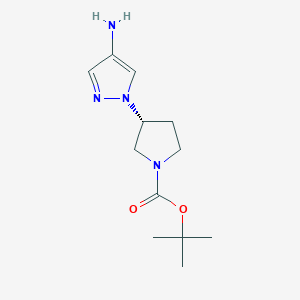
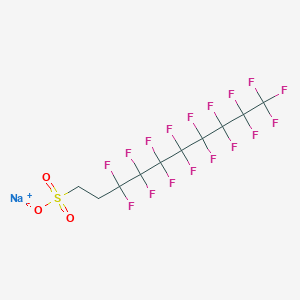
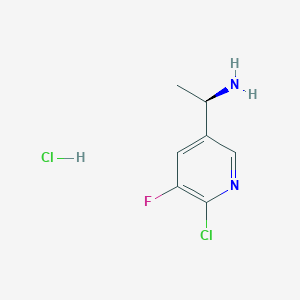
![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)
![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
